4-(3-Formylphenyl)-2-methoxybenzoic acid
Description
4-(3-Formylphenyl)-2-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position of the aromatic ring and a 3-formylphenyl substituent at the 4-position. The compound combines electron-withdrawing (formyl) and electron-donating (methoxy) groups, which influence its chemical reactivity, solubility, and biological interactions. The formyl group enables participation in condensation reactions (e.g., Schiff base formation), while the methoxy group modulates electronic effects on the aromatic ring.
Properties
IUPAC Name |
4-(3-formylphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-8-12(5-6-13(14)15(17)18)11-4-2-3-10(7-11)9-16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVJNIAAQYRZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688884 | |
| Record name | 3'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-69-0 | |
| Record name | 3'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formylphenyl)-2-methoxybenzoic acid typically involves the formylation of 2-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, where 2-methoxybenzoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Formylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-2-methoxybenzoic acid.
Reduction: 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Formylphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Formylphenyl)-2-methoxybenzoic acid depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the formyl and methoxy groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(3-Formylphenyl)-2-methoxybenzoic acid with key analogs, emphasizing substituent effects:
| Compound Name | Key Functional Groups | Unique Features | Reference |
|---|---|---|---|
| 4-(3-Formylphenyl)-2-methoxybenzoic acid | 2-methoxy, 4-(3-formylphenyl) | Formyl group enables nucleophilic addition; methoxy enhances ring reactivity. | N/A |
| 4-(Cyanomethyl)-2-methoxybenzoic acid | 2-methoxy, 4-(cyanomethyl) | Cyano group increases acidity and participates in nucleophilic substitutions. | |
| 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid | 5-methoxy, 2-(4-CF₃) | Trifluoromethyl enhances lipophilicity and metabolic stability. | |
| 4-(2-Methoxyphenyl)-3-methylbenzoic acid | 3-methyl, 4-(2-methoxyphenyl) | Methyl group introduces steric hindrance; methoxy position affects electronics. | |
| 2-Methoxybenzoic Acid | 2-methoxy | Simpler structure; lacks additional substituents, leading to lower reactivity. |
Physicochemical Properties
- Solubility: The polar formyl group improves aqueous solubility compared to nonpolar substituents (e.g., methyl in 4-(2-Methoxyphenyl)-3-methylbenzoic acid) .
- Stability : The formyl group may render the compound prone to oxidation, unlike the more stable trifluoromethyl group in 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid .
Research Findings and Case Studies
- Synthetic Utility : The formyl group’s reactivity makes 4-(3-Formylphenyl)-2-methoxybenzoic acid a valuable intermediate in synthesizing heterocycles (e.g., quinazolines), akin to how boronic esters are used in Suzuki couplings (see 4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid ) .
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